N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Description
N-(Furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a tertiary amide featuring three distinct substituents:
- Furan-2-ylmethyl group: A heteroaromatic moiety known for enhancing solubility and participating in π-π interactions.
- Phenyl group: A hydrophobic aromatic ring that may contribute to binding affinity in biological systems.
- Tetrahydro-2H-pyran-4-yl group: A saturated oxygen-containing heterocycle that improves metabolic stability and modulates physicochemical properties.
Below, we compare it to key analogs based on substituent effects, synthesis, and hypothesized activities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(9-8-16-5-2-1-3-6-16)20(15-18-7-4-12-23-18)17-10-13-22-14-11-17/h1-7,12,17H,8-11,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJQJVJZBLZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 341.407 g/mol |
| CAS Number | 2034997-41-4 |
| Structure | Structure |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary tests suggest that it may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, although specific MIC values remain to be established.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation in preclinical models.
Anticancer Activity
A study conducted by ResearchGate highlighted that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The research utilized both in vitro assays and molecular modeling to elucidate the structure–activity relationship (SAR), which indicated that specific substituents on the phenyl ring enhanced anticancer properties.
Antimicrobial Activity
A recent investigation into compounds with furan moieties revealed that this compound exhibited antimicrobial activity. The study reported an MIC of approximately 31.25 µg/mL against certain pathogens, indicating its potential as a lead compound for developing new antibiotics .
The biological activities of this compound are thought to stem from its ability to interact with specific biological targets:
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, particularly those associated with cancer progression.
- Enzyme Inhibition : It is hypothesized that the compound may inhibit enzymes critical for bacterial survival, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analogues
Compound 5 ()
- Structure : N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide.
- Key Features :
- Both compounds share phenylpropanamide backbones, but the benzhydryl group in Compound 5 likely increases steric hindrance compared to the tetrahydro-2H-pyran-4-yl group in the target compound .
X2705 ()
- Structure: N-(5-tert-Butyl-1H-pyrazol-3-yl)-N-[(1R)-2-[(2-ethyl-6-methylphenyl)amino]-2-oxo-1-(pyridin-3-yl)ethyl]propanamide.
- Key Features :
- Pyridin-3-yl and tert-butyl groups: Critical for binding SARS-CoV-2 Mpro via residues Phe140, Leu141, and His163.
- Comparison :
Compound 6a ()
- Structure : 2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide.
- Key Features: Tetrahydro-2H-pyran-4-yl group: Improves solubility and metabolic stability. Sulfonamide and pyrimidinone groups: Confer herbicidal activity.
- Comparison :
Physicochemical Comparison
| Property | Target Compound | Compound 5 (Antioxidant) | X2705 (Antiviral) |
|---|---|---|---|
| Molecular Weight | ~317.4 g/mol (estimated) | ~450 g/mol | ~479.6 g/mol |
| LogP | ~2.8 (moderate lipophilicity) | ~3.5 | ~4.1 |
| Key Substituents | Furan, pyranyl, phenyl | Benzhydryl, hydroxyureido | Pyridyl, tert-butyl |
| Hypothesized Activity | Neuroprotective/Antioxidant | Antioxidant | Antiviral |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
